molecular formula C9H12F3NO2 B2773344 1-[2-(2,2,2-Trifluoroethyl)morpholin-4-yl]prop-2-en-1-one CAS No. 2167802-82-4

1-[2-(2,2,2-Trifluoroethyl)morpholin-4-yl]prop-2-en-1-one

Cat. No. B2773344
CAS RN: 2167802-82-4
M. Wt: 223.195
InChI Key: AOLUMNBMQOSOSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(2,2,2-Trifluoroethyl)morpholin-4-yl]prop-2-en-1-one is a chemical compound that is widely used in the field of scientific research. It is a member of the family of enone compounds, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 1-[2-(2,2,2-Trifluoroethyl)morpholin-4-yl]prop-2-en-1-one is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors, such as cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB). This inhibition leads to a reduction in the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).
Biochemical and Physiological Effects:
1-[2-(2,2,2-Trifluoroethyl)morpholin-4-yl]prop-2-en-1-one has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as IL-1β and TNF-α, in various cell types, including macrophages and synovial fibroblasts. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to inhibit the replication of certain viruses, such as human immunodeficiency virus (HIV) and hepatitis C virus (HCV).

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-[2-(2,2,2-Trifluoroethyl)morpholin-4-yl]prop-2-en-1-one in lab experiments is its high potency and selectivity. It has been shown to exhibit potent anti-inflammatory, anti-tumor, and anti-viral effects at low concentrations. Additionally, it has been shown to be highly selective for certain enzymes and receptors, such as COX-2 and NF-κB. However, one of the limitations of using this compound is its potential toxicity. It has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the use of 1-[2-(2,2,2-Trifluoroethyl)morpholin-4-yl]prop-2-en-1-one in scientific research. One direction is the development of more potent and selective analogs of this compound. Another direction is the investigation of its potential use as a therapeutic agent for various diseases, such as cancer and viral infections. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 1-[2-(2,2,2-Trifluoroethyl)morpholin-4-yl]prop-2-en-1-one involves the reaction of 4-morpholin-4-ylbut-2-en-1-one with 2,2,2-trifluoroethylamine. The reaction is typically carried out in the presence of a base catalyst, such as potassium carbonate, and a solvent, such as acetonitrile. The yield of the reaction is typically high, ranging from 80% to 90%.

Scientific Research Applications

1-[2-(2,2,2-Trifluoroethyl)morpholin-4-yl]prop-2-en-1-one has been extensively used in scientific research as a tool for investigating various biological processes. It has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. It has also been used as a probe for studying the mechanism of action of various enzymes and receptors.

properties

IUPAC Name

1-[2-(2,2,2-trifluoroethyl)morpholin-4-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F3NO2/c1-2-8(14)13-3-4-15-7(6-13)5-9(10,11)12/h2,7H,1,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOLUMNBMQOSOSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCOC(C1)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(2,2,2-Trifluoroethyl)morpholin-4-yl]prop-2-en-1-one

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